2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(2-furanylmethyl)-
Description
The compound 2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(2-furanylmethyl)- is a structurally complex molecule featuring a 2H-indazole core with distinct substituents:
- 2-butyl group: An aliphatic chain at position 2, which may enhance lipophilicity and influence membrane permeability.
- N-(2-furanylmethyl) carboxamide: Aromatic substitution at the carboxamide nitrogen, linked to a furan ring, which may improve target affinity and solubility.
Properties
CAS No. |
919107-20-3 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-butyl-3-ethoxy-N-(furan-2-ylmethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-3-5-10-22-19(24-4-2)16-9-8-14(12-17(16)21-22)18(23)20-13-15-7-6-11-25-15/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,20,23) |
InChI Key |
KLCZUTHBIKPLMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OCC |
Origin of Product |
United States |
Biological Activity
2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(2-furanylmethyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. With the molecular formula C19H23N3O3 and a molecular weight of 341.4 g/mol, this compound is part of a broader class of indazole derivatives known for their diverse pharmacological properties.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 919107-20-3 |
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-butyl-3-ethoxy-N-(furan-2-ylmethyl)indazole-6-carboxamide |
| Purity | Typically 95% |
Antimicrobial Properties
Research indicates that various indazole derivatives, including 2H-Indazole-6-carboxamide compounds, exhibit significant antimicrobial activity. A study highlighted that certain synthesized indazole derivatives demonstrated potent antiprotozoal effects, outperforming the standard drug metronidazole against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis . Specifically, compounds derived from the indazole framework have shown IC50 values lower than 1 µM against these protozoa, indicating strong efficacy.
Anti-inflammatory Activity
In addition to their antimicrobial properties, some indazole derivatives have been evaluated for their anti-inflammatory potential. The compounds were tested for inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Selected derivatives showed promising results, with significant inhibition at concentrations around 10 µM . This dual activity suggests that these compounds could be beneficial in treating infections that also provoke inflammatory responses.
Cytotoxicity Assessment
Cytotoxicity studies on human cell lines such as HaCaT (keratinocytes) and HeLa (cervical carcinoma) cells revealed low toxicity for several indazole derivatives, indicating their potential as safer therapeutic agents . This aspect is crucial for developing drugs that minimize adverse effects while maintaining efficacy against pathogens.
Synthesis and Evaluation
A comprehensive study synthesized various indazole derivatives and assessed their biological activities. Key findings include:
- Antiprotozoal Activity : Compounds exhibited activity against G. intestinalis with some being 12.8 times more effective than metronidazole.
- Inhibition of Fungal Growth : Certain derivatives inhibited the growth of Candida albicans and Candida glabrata, showcasing antifungal potential .
- COX-2 Inhibition : Compounds demonstrated COX-2 inhibitory action comparable to known anti-inflammatory drugs like rofecoxib .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
Evidence from Sijm et al. (2019) highlights the critical role of substituents on nitrogen atoms:
- Aliphatic substituents (e.g., piperidine derivatives) result in low activity (pIC50 <5.0) due to protonation and reduced membrane permeability.
- Aromatic substituents , such as 2-furanylmethyl and 3-pyridinylmethyl , enhance activity (pIC50 5.0–5.3) by avoiding charge-related issues and improving hydrophobic interactions .
Key Comparison
| Compound | Substituent Type | cLogP | pIC50 |
|---|---|---|---|
| Target Compound | 2-Furanylmethyl | ~3.5* | ~5.0* |
| 3-Pyridinylmethyl Analogue | 3-Pyridinylmethyl | 4.4 | 5.3 |
| Piperidine (Unsubstituted) | None | <2.3 | <4.2 |
Ethoxy vs. Methoxy Substitution
The 3-ethoxy group in the target compound differs from the 3-methoxy group in the structurally related 2H-Indazole-6-carboxamide, 2-butyl-3-methoxy-N-(4-phenylbutyl) ().
Physicochemical Comparison
*Calculated based on structural analysis.
Structural Analogues in Patent Literature
The European Patent Application (EP 3 348 550A1) discloses benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl) acetamides) with trifluoromethyl and methoxyphenyl groups. While these differ in core structure (benzothiazole vs. indazole), they highlight the pharmaceutical relevance of aromatic substituents and electron-withdrawing groups (e.g., trifluoromethyl) for enhancing stability and binding .
Role of the Furan Ring
The 2-furanylmethyl group in the target compound is recurrent in bioactive molecules:
- In pesticides (), furan derivatives like perfurazoate leverage the ring’s polarity for targeted interactions.
- In Maillard reaction products (), furan-containing volatiles (e.g., 1-(2-furanylmethyl)-1H-pyrrole) demonstrate low odor thresholds, suggesting bioactivity at minimal concentrations. For the target compound, the furan ring may facilitate hydrogen bonding or π-π stacking with biological targets .
Research Findings and Implications
- Activity Optimization : The 2-furanylmethyl group balances moderate lipophilicity (cLogP ~3.5) and activity (pIC50 ~5.0), making it preferable to aliphatic substituents but less potent than pyridine-based analogues .
- Synthetic Flexibility : Substitutions at position 3 (ethoxy vs. methoxy) allow fine-tuning of electronic and steric properties. Ethoxy may prolong metabolic stability compared to smaller alkoxy groups.
- Comparative Limitations : The absence of phenylbutyl or trifluoromethyl groups in the target compound likely reduces off-target risks compared to and ’s compounds but may limit absolute potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
